3-Fluoropropanal

Description

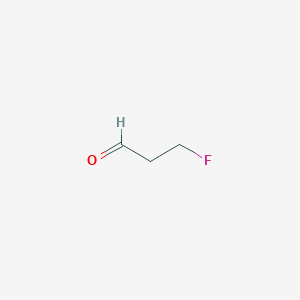

Structure

3D Structure

Properties

IUPAC Name |

3-fluoropropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5FO/c4-2-1-3-5/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQNMZKNFKRXLAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CF)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50603404 | |

| Record name | 3-Fluoropropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50603404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77063-66-2 | |

| Record name | 3-Fluoropropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50603404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Strategic Role of Fluorinated Aldehydes in Modern Synthesis

An In-Depth Technical Guide to 3-Fluoropropanal: Properties, Reactivity, and Synthetic Applications

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms provides a powerful tool to modulate molecular properties. Among the diverse portfolio of fluorinated building blocks, small, functionalized synthons like this compound (C₃H₅FO) are of paramount importance. This aldehyde combines the versatile reactivity of the formyl group with the profound electronic influence of a γ-fluorine substituent. The purpose of this guide is to provide researchers, chemists, and drug development professionals with a comprehensive technical understanding of this compound, moving beyond catalog data to explore its core chemical principles, field-proven reactivity, and practical applications. We will delve into the causality behind its behavior, offering a framework for its effective utilization in complex synthetic campaigns.

Core Molecular Profile and Physicochemical Properties

This compound is a saturated aliphatic aldehyde characterized by a fluorine atom at the C3 position. This substitution is remote from the primary functional group (the aldehyde), yet its influence is significant. The high electronegativity of fluorine exerts a powerful negative inductive effect (-I) along the sigma bond framework, subtly increasing the electrophilicity of the carbonyl carbon compared to its non-fluorinated analog, propanal. This electronic perturbation is central to its reactivity profile.

Key physicochemical data for this compound are summarized below. It is critical to note that while some properties are well-documented, others are based on high-quality computational models due to the compound's reactive nature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 3-Fluoropropionaldehyde, β-Fluoropropionaldehyde | PubChem[1] |

| CAS Number | 77063-66-2 | PubChem[1] |

| Molecular Formula | C₃H₅FO | PubChem[1] |

| Molecular Weight | 76.07 g/mol | PubChem[1] |

| Monoisotopic Mass | 76.032442941 Da | PubChem[1] |

| Computed XLogP3 | -0.1 | PubChem[1] |

| Computed Boiling Point | Data not widely available; expected to be lower than 3-fluoropropan-1-ol (127.5 °C)[2][3] | - |

| Computed Density | Data not widely available | - |

Predicted Spectroscopic Signature for Structural Verification

Accurate characterization is the bedrock of chemical synthesis. While a dedicated spectrum library for this compound is not universally available, its structure allows for a confident prediction of its key spectroscopic features.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative.

-

Aldehyde Proton (C1-H): A triplet around δ 9.7-9.8 ppm, coupled to the two protons on C2.

-

Methylene Protons (C2-H₂): A complex multiplet, likely a triplet of triplets, around δ 2.7-2.9 ppm. It is coupled to both the aldehyde proton (C1) and the fluorinated methylene protons (C3).

-

Fluorinated Methylene Protons (C3-H₂): A triplet of doublets around δ 4.5-4.7 ppm. The large splitting will be from coupling to the fluorine atom (²JHF), with finer splitting from coupling to the C2 protons.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (C1): A singlet in the downfield region, expected around δ 200-202 ppm.

-

Methylene Carbon (C2): A singlet around δ 40-45 ppm.

-

Fluorinated Methylene Carbon (C3): A doublet, split by the fluorine atom (¹JCF), expected around δ 78-82 ppm.

-

-

Infrared (IR) Spectroscopy:

-

C=O Stretch: A strong, sharp absorption band characteristic of an aliphatic aldehyde, expected at approximately 1725-1740 cm⁻¹.

-

C-H Stretch (Aldehyde): Two characteristic weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

-

C-F Stretch: A strong absorption in the fingerprint region, typically between 1000-1100 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak at m/z = 76.

-

Key Fragments: Expect loss of the formyl radical (•CHO, M-29) and loss of a fluorine atom (•F, M-19).

-

Chemical Reactivity and Synthetic Field of Play

The reactivity of this compound is dominated by the aldehyde functionality, with its behavior subtly modulated by the γ-fluorine. The primary reaction pathways involve nucleophilic addition to the electrophilic carbonyl carbon.

Core Reaction Pathways

-

Oxidation: Mild oxidizing agents will convert this compound to 3-fluoropropanoic acid . This transformation is often facile, and care must be taken during synthesis of the aldehyde to prevent over-oxidation.

-

Reduction: Hydride reagents (e.g., NaBH₄, LiAlH₄) will readily reduce the aldehyde to its corresponding primary alcohol, 3-fluoropropan-1-ol . This provides a straightforward entry to the parent alcohol from the aldehyde.

-

Nucleophilic Addition: This is the most synthetically versatile reaction class. The carbonyl carbon is susceptible to attack by a wide range of nucleophiles (e.g., Grignard reagents, organolithiums, cyanide), leading to the formation of a new C-C bond and a secondary alcohol upon workup.[4] The electron-withdrawing nature of the fluorine slightly enhances the carbonyl's electrophilicity compared to propanal, potentially leading to faster reaction kinetics under certain conditions.[5][6]

-

Reductive Amination: Reaction with a primary or secondary amine followed by reduction of the intermediate iminium ion provides access to various 3-fluoropropylamines, which are valuable scaffolds in pharmaceutical chemistry.

-

Wittig and Related Olefinations: Reaction with phosphorus ylides converts the aldehyde into a fluorinated alkene, extending the carbon chain and introducing a double bond.

Caption: Core reaction pathways of this compound.

Recommended Synthetic Protocol: Preparation of this compound

The most reliable and common laboratory-scale synthesis of this compound is the controlled oxidation of the commercially available alcohol, 3-fluoropropan-1-ol.

Causality of Method Selection: The primary challenge in oxidizing a primary alcohol to an aldehyde is preventing over-oxidation to the carboxylic acid. This is particularly relevant as aldehydes can form gem-diols in the presence of water, which are readily oxidized. Therefore, the choice of a mild, anhydrous oxidizing agent is critical for achieving a high yield. Dess-Martin Periodinane (DMP) is an excellent choice as it operates under neutral, anhydrous conditions at room temperature, minimizing side reactions and simplifying purification.

Workflow: Oxidation of 3-Fluoropropan-1-ol to this compound

Caption: A typical laboratory workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

-

System Preparation:

-

A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (Nitrogen or Argon).

-

Charge the flask with 3-fluoropropan-1-ol (1.0 eq).

-

Dissolve the alcohol in anhydrous dichloromethane (CH₂Cl₂).

-

-

Reaction Execution:

-

In a separate flask, weigh Dess-Martin Periodinane (1.1 - 1.2 eq).

-

Add the DMP to the stirred alcohol solution in portions at room temperature. An initial mild exotherm may be observed.

-

Allow the reaction to stir at room temperature.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting alcohol spot and the appearance of a new, less polar aldehyde spot indicates reaction completion (typically 1-3 hours).

-

-

Workup and Purification:

-

Upon completion, dilute the reaction mixture with diethyl ether.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) (1:1 v/v). Stir vigorously for 15-20 minutes until the layers are clear.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the solution and carefully remove the solvent under reduced pressure without heating.

-

-

Critical Note: this compound is a volatile and potentially unstable aldehyde. It is best used immediately in the subsequent synthetic step without long-term storage.

Safety, Handling, and Storage

Proper handling of this compound is essential due to the combined hazards of aldehydes and organofluorine compounds.

-

Hazard Profile:

-

Irritant: Like most aldehydes, it is expected to be an irritant to the eyes, skin, and respiratory system.[7]

-

Flammability: Assumed to be a flammable liquid. Keep away from ignition sources.[7]

-

Toxicity: The toxicological properties are not fully investigated, but it should be handled as a potentially toxic substance via inhalation, ingestion, and skin contact.

-

Stability: Aldehydes can be susceptible to polymerization, especially in the presence of acid or base catalysts, or decomposition over time.[8]

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Wear nitrile or other chemically resistant gloves.

-

Skin Protection: A lab coat should be worn. Ensure no skin is exposed.

-

-

Handling Procedures:

-

All manipulations should be conducted in a well-ventilated chemical fume hood.[7]

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Ground containers when transferring material to prevent static discharge.

-

-

Storage Recommendations:

-

Store in a tightly sealed container in a cool, dry, and dark place.[8]

-

A refrigerator or freezer is recommended for short-term storage.

-

Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent air oxidation.

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases to prevent vigorous reactions or catalyzed polymerization.[7]

-

Conclusion

This compound serves as a valuable and highly reactive building block for introducing the 3-fluoropropyl moiety into complex molecular architectures. Its chemical behavior is a classic illustration of how remote electronic effects from a fluorine substituent can influence the reactivity of a key functional group. A thorough understanding of its properties, predicted spectroscopic signatures, and the nuances of its synthesis and handling is crucial for any researcher aiming to leverage its synthetic potential. By employing controlled, anhydrous reaction conditions and adhering to strict safety protocols, scientists can effectively utilize this compound to advance research programs in drug discovery and materials science.

References

-

3-Fluoropropanol - ChemBK . (n.d.). ChemBK. Retrieved January 14, 2026, from [Link]

-

This compound . (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Safety Data Sheet - Central Glass . (2017, April 6). Central Glass Co., Ltd. Retrieved January 14, 2026, from [Link]

-

3,3,3-Trifluoro-2-oxopropanal . (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

3-Fluoro-4-methyl-2-propan-2-ylidenepent-3-enal . (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Propanal, 2-fluoro- . (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Material Safety Data Sheet - 1-Bromo-3-fluoropropane . (n.d.). Cole-Parmer. Retrieved January 14, 2026, from [Link]

-

Nucleophilic Addition and Biological Roles of Aldehydes/Ketones . (2025, June 16). Filo. Retrieved January 14, 2026, from [Link]

-

3,3,3-Trifluoropropene . (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

3-Fluoropropene . (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Nucleophilic addition . (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

Oxidation of propanol to propanal . (2020, June 15). YouTube. Retrieved January 14, 2026, from [Link]

-

Order of reactivity of carbonyl compounds to Nucleophilic addition reaction . (2013, December 17). Chemistry Stack Exchange. Retrieved January 14, 2026, from [Link]

-

Fluoroorganic Chemistry . (n.d.). Purdue University - Ramachandran Research Group. Retrieved January 14, 2026, from [Link]

-

Chemical Properties of 3,3,3-Trifluoropropene (CAS 677-21-4) . (n.d.). Cheméo. Retrieved January 14, 2026, from [Link]

-

3,3,3-trifluoroprop-1-ene - Optional[19F NMR] - Chemical Shifts . (n.d.). SpectraBase. Retrieved January 14, 2026, from [Link]

-

1,1,1-TRIFLUOROPROPANE | C3H5F3 | MD Topology | NMR | X-Ray . (n.d.). Automated Topology Builder. Retrieved January 14, 2026, from [Link]

Sources

- 1. This compound | C3H5FO | CID 20194933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 3-FLUOROPROPAN-1-OL | 462-43-1 [chemicalbook.com]

- 4. Nucleophilic addition - Wikipedia [en.wikipedia.org]

- 5. 1. Nucleophilic Addition and Biological Roles of Aldehydes/Ketones (i) .. [askfilo.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Strategic Role of β-Fluorinated Aldehydes in Modern Synthesis

An In-depth Technical Guide to 3-Fluoropropanal (CAS: 77063-66-2)

In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine is a cornerstone of molecular design.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—allow for the fine-tuning of a molecule's lipophilicity, metabolic stability, and binding affinity.[2] Among the diverse array of fluorinated building blocks, simple aliphatic scaffolds possessing reactive functional groups are of paramount importance. This compound, a β-fluorinated aldehyde, represents such a versatile synthon. Its structure combines the reactive potential of an aldehyde group, a gateway to countless carbon-carbon and carbon-heteroatom bond formations, with the modulatory effects of a fluorine atom at the β-position.[3]

This guide provides a comprehensive technical overview of this compound for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind its synthesis, reactivity, and application, offering field-proven insights into its use as a strategic building block in the synthesis of complex, high-value molecules.

Physicochemical Properties: A Comparative Analysis

A thorough understanding of a reagent's physical properties is critical for experimental design, from reaction setup to purification. Due to a scarcity of experimentally determined data for this compound in peer-reviewed literature, this section presents high-quality computed data from authoritative sources, contextualized by experimental data for its immediate precursor, 3-Fluoropropanol, and its non-fluorinated analog, Propanal.[4]

| Property | This compound (Computed) | 3-Fluoropropanol (Experimental) | Propanal (Experimental) |

| CAS Number | 77063-66-2[3] | 462-43-1[5][6] | 123-38-6 |

| Molecular Formula | C₃H₅FO[3] | C₃H₇FO[5][6] | C₃H₆O |

| Molecular Weight | 76.07 g/mol [3] | 78.09 g/mol [5][6] | 58.08 g/mol |

| Boiling Point | Not available | 127.5 °C[5] | 48 °C |

| Density | Not available | 1.039 g/mL[5] | 0.807 g/mL[7] |

| Solubility in Water | Not available | Miscible[5] | 20 g/100 mL (20 °C)[7] |

| Topological Polar Surface Area | 17.1 Ų[3] | 20.2 Ų | 17.1 Ų |

| Hydrogen Bond Donor Count | 0[3] | 1 | 0 |

| Hydrogen Bond Acceptor Count | 2[3] | 1 | 1 |

Expert Insights: The presence of the fluorine atom in 3-Fluoropropanol significantly increases its boiling point and density compared to Propanal, a consequence of increased molecular weight and dipole-dipole interactions. While the aldehyde this compound lacks the hydrogen-bonding capability of its parent alcohol, its boiling point is expected to be substantially higher than that of Propanal due to its higher mass and polarity. Its solubility in organic solvents is anticipated to be high, with some miscibility in water.

Synthesis Pathway: Oxidation of 3-Fluoropropanol

The most direct and reliable route to this compound is the controlled oxidation of its corresponding primary alcohol, 3-Fluoropropanol. To avoid over-oxidation to the carboxylic acid, a mild and selective oxidation method is required. The Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, is an exemplary choice due to its high yields, tolerance of a wide range of functional groups, and mild reaction conditions.[8][9][10]

Caption: Swern Oxidation Workflow for this compound Synthesis.

Experimental Protocol: Swern Oxidation of 3-Fluoropropanol

This protocol is a self-validating system designed for high conversion and purity. The low temperature is critical to prevent side reactions and decomposition of the activated DMSO species.

Materials:

-

Oxalyl chloride (1.5 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethyl sulfoxide (DMSO) (2.7 equiv)

-

3-Fluoropropanol (1.0 equiv)

-

Anhydrous Triethylamine (TEA) (7.0 equiv)

-

Argon or Nitrogen gas supply

-

Standard glassware (three-neck flask, dropping funnels, thermometer)

Procedure:

-

Setup: Assemble a flame-dried three-neck flask equipped with a thermometer, two dropping funnels, and a magnetic stirrer under an inert atmosphere (Argon).

-

Activator Formation: Charge the flask with anhydrous DCM and cool to -78 °C using a dry ice/acetone bath. To this, add oxalyl chloride. Slowly add a solution of DMSO in anhydrous DCM via a dropping funnel over 15 minutes, ensuring the internal temperature does not rise above -65 °C. Vigorous gas evolution (CO, CO₂) will be observed. Stir the resulting solution for 10 minutes.[11]

-

Alcohol Addition: Add a solution of 3-Fluoropropanol in anhydrous DCM dropwise via the second dropping funnel over 15 minutes, maintaining the internal temperature below -65 °C. Stir the mixture for 30 minutes at -78 °C.[11]

-

Deprotonation & Product Formation: Slowly add anhydrous triethylamine (TEA) dropwise over 10 minutes. A thick white precipitate (triethylammonium chloride) will form.

-

Workup: After the addition of TEA, remove the cooling bath and allow the reaction mixture to warm to room temperature over 45-60 minutes.

-

Quenching & Extraction: Quench the reaction by adding water. Transfer the biphasic mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude this compound should be purified by flash column chromatography or careful distillation.

Causality and Trustworthiness: The use of oxalyl chloride to activate DMSO is efficient but must be done at low temperature to prevent the Pummerer rearrangement.[8] The addition of triethylamine acts as a non-nucleophilic base to deprotonate the intermediate alkoxysulfonium salt, triggering an intramolecular elimination to yield the aldehyde, dimethyl sulfide, and protonated base.[10] This sequence ensures the oxidation stops cleanly at the aldehyde stage.[9]

Predicted Spectral Characterization

| Spectroscopy | Predicted Feature | Rationale |

| ¹H NMR | ~9.8 ppm (t, 1H) | Aldehydic proton (CHO), triplet due to coupling with adjacent CH₂. |

| ~4.6 ppm (dt, 2H) | Methylene group adjacent to fluorine (CH₂F). Doublet of triplets due to strong coupling to ¹⁹F and weaker coupling to the adjacent CH₂. | |

| ~2.8 ppm (dt, 2H) | Methylene group adjacent to carbonyl (CH₂CHO). Doublet of triplets due to coupling with the adjacent CH₂F and the aldehyde proton. | |

| ¹⁹F NMR | ~-220 to -230 ppm | Typical range for an aliphatic C-F bond, appearing as a triplet due to coupling with the adjacent CH₂ protons. |

| ¹³C NMR | ~200 ppm | Aldehyde carbonyl carbon. |

| ~80 ppm (d, J ≈ 170 Hz) | Carbon bearing the fluorine (CH₂F). Large one-bond C-F coupling constant is characteristic. | |

| ~45 ppm (d, J ≈ 20 Hz) | Carbon adjacent to the carbonyl (CH₂CHO). Smaller two-bond C-F coupling is expected. | |

| IR Spectroscopy | ~2820 & 2720 cm⁻¹ | Characteristic C-H stretches of an aldehyde (Fermi doublet). |

| ~1730 cm⁻¹ (strong) | Strong C=O stretch for an aliphatic aldehyde. | |

| ~1100 cm⁻¹ (strong) | Strong C-F bond stretch. | |

| Mass Spec (EI) | M⁺ at m/z = 76 | Molecular ion peak. |

| m/z = 75, 57, 47, 29 | Key fragments corresponding to [M-H]⁺, [M-F-H₂O]⁺, [CH₂CH₂F]⁺, and [CHO]⁺. |

Chemical Reactivity: A Tale of Two Functional Groups

This compound's reactivity is dominated by the electrophilic nature of the aldehyde carbonyl carbon, but it is subtly modulated by the electron-withdrawing effect of the β-fluorine atom. This fluorine atom increases the partial positive charge on the α- and γ-carbons, but its primary influence on the carbonyl is inductive.

Caption: Key Reaction Pathways for this compound.

-

Nucleophilic Addition: Like all aldehydes, this compound readily undergoes addition of strong nucleophiles such as Grignard reagents and organolithiums to form fluorinated secondary alcohols.[13]

-

Reductive Amination: This is a cornerstone reaction for drug development. The aldehyde reacts with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) to yield a fluorinated secondary or tertiary amine. This is a highly reliable and common method for incorporating the 3-fluoropropyl motif into nitrogen-containing scaffolds.

-

Olefinations: The Wittig and Horner-Wadsworth-Emmons reactions provide access to a variety of fluorinated alkenes by converting the C=O double bond into a C=C double bond.

-

Condensation Reactions: While the β-fluorine atom can influence enolate formation, aldol and related condensation reactions are feasible, providing pathways to more complex carbon skeletons.

Expert Insights: The β-fluorine atom is generally stable and does not act as a leaving group under standard nucleophilic conditions. However, under strongly basic conditions, elimination of HF to form propenal is a potential side reaction that must be considered during experimental design, particularly in condensation reactions requiring strong bases.

Applications in Research and Drug Development

This compound serves as a valuable building block for introducing the 3-fluoropropyl moiety into biologically active molecules. This group is often used to block metabolic oxidation that might otherwise occur at that position, thereby enhancing the pharmacokinetic profile of a drug candidate.[14]

Case Study: Synthesis of Dopamine Transporter (DAT) Imaging Agents

A prominent application of this compound is in the synthesis of ligands for the dopamine transporter (DAT), which are often labeled with radioisotopes for use in Positron Emission Tomography (PET) imaging to study neurodegenerative diseases like Parkinson's. For example, it is a key precursor for analogs of β-CIT (2β-carbomethoxy-3β-(4-iodophenyl)tropane), a well-known cocaine analog that binds to DAT.

The synthesis involves the reductive amination of nortropinone (a tropane derivative with a secondary amine) with this compound to attach the 3-fluoropropyl side chain.

reagent1 [label="Nortropane Derivative\n(Secondary Amine)", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=119335&t=l", imagewidth="1.5", shape=plaintext]; reagent2 [label="this compound", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=20194933&t=l", imagewidth="1.5", shape=plaintext]; product [label="N-(3-Fluoropropyl)nortropane\nDerivative", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=11625902&t=l", imagewidth="1.5", shape=plaintext];

reagent1 -> product; reagent2 -> product;

{rank=same; reagent1; reagent2;}

label_edge [label="Reductive Amination\n(e.g., NaBH(OAc)₃)", shape=plaintext, fontcolor="#34A853"];

reagent1 -> label_edge [style=invis]; reagent2 -> label_edge [style=invis]; label_edge -> product [style=invis]; }

Caption: Reductive amination to form a fluorinated DAT ligand precursor.

This reaction demonstrates the utility of this compound in efficiently and cleanly introducing a metabolically stable, fluorinated alkyl chain onto a complex, amine-containing scaffold, a common task in modern drug discovery.

Hazard & Safety Profile

No specific, comprehensive toxicological data for this compound is readily available. Therefore, a conservative approach to handling is mandatory, based on the known hazards of analogous compounds: volatile aldehydes and organofluorine compounds.[15]

| Hazard Class | Anticipated Risk | Recommended Precautions |

| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. [16] Aldehydes are often irritants and sensitizers. | Avoid all direct contact. Use only in a well-ventilated chemical fume hood.[16] Wear appropriate PPE. |

| Flammability | Flammable liquid and vapor. [15] The low molecular weight suggests a low flash point. | Keep away from heat, sparks, and open flames. Use spark-proof tools and ground all equipment.[15][16] |

| Health Hazards | Causes serious eye and skin irritation. [15] May cause respiratory tract irritation.[15] Long-term effects are unknown. | Wear chemical safety goggles, a face shield, and impervious gloves (e.g., nitrile). |

| Environmental | May be harmful to aquatic life.[16] | Avoid release to the environment. Dispose of as hazardous chemical waste. |

Handling and Storage Protocol

-

Engineering Controls: All manipulations of this compound must be performed in a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Standard PPE includes a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves. A face shield is recommended when handling larger quantities.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable liquids. The precursor, 3-Fluoropropanol, is stored under refrigeration, and similar storage is recommended for the aldehyde to minimize volatilization and potential degradation.[5]

-

Spills & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. Do not flush to drains. All waste must be disposed of according to local, state, and federal regulations.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 1-Bromo-3-fluoropropane. [Link]

-

Wikipedia. Swern oxidation. [Link]

- Kuwano, E., et al. Syntheses and Biological Activities of 3-Fluoropropionic Acid Derivatives and Related Compounds. Journal of Pesticide Science.

-

Organic Chemistry Portal. Swern Oxidation. [Link]

-

Chemistry Steps. Swern Oxidation Mechanism. [Link]

- Google Patents.

-

NROChemistry. Swern Oxidation: Reaction Mechanism. [Link]

-

Michigan State University Chemistry. Swern Oxidation Procedure. [Link]

-

ChemBK. 3-Fluoropropanol. [Link]

-

Airgas. SAFETY DATA SHEET - Nonflammable Gas Mixture. [Link]

-

Central Glass. Safety Data Sheet - trans-1-Chloro-3,3,3-trifluoropropene. [Link]

-

ResearchGate. (PDF) Chemistry of fluoro-substituted beta-diketones and their derivatives. [Link]

-

ResearchGate. The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. [Link]

-

Linde Gas GmbH. SAFETY DATA SHEET trans-1-Chloro-3,3,3-trifluoropropene. [Link]

-

Organic Chemistry Portal. Fluoroketone and fluoroaldehyde synthesis by fluorination. [Link]

-

MDPI. 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. [Link]

-

ACS Publications. Enantioselective Organocatalytic α-Fluorination of Aldehydes. [Link]

-

ResearchGate. Representative reaction schemes for introduction of F atoms into... [Link]

-

PubMed. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. [Link]

-

Chemistry LibreTexts. Reactivity of Aldehydes & Ketones. [Link]

-

PubChem. Spectral Information in PubChem. [Link]

-

PubChem. Propanal. National Center for Biotechnology Information. [Link]

Sources

- 1. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C3H5FO | CID 20194933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chembk.com [chembk.com]

- 6. 3-Fluoro-1-propanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. Propanal | CH3CH2CHO | CID 527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Swern oxidation - Wikipedia [en.wikipedia.org]

- 9. Swern Oxidation [organic-chemistry.org]

- 10. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 11. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 12. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. sigmaaldrich.cn [sigmaaldrich.cn]

A Technical Guide to 3-Fluoropropanal: Properties, Synthesis, and Applications

This guide provides an in-depth technical overview of 3-Fluoropropanal (CAS No. 77063-66-2), a valuable fluorinated aldehyde for research and development. Designed for chemists, researchers, and drug development professionals, this document synthesizes core chemical data, proven synthetic strategies, and the rationale behind its application in modern medicinal chemistry.

Core Identification and Nomenclature

This compound is a saturated aliphatic aldehyde characterized by the presence of a fluorine atom at the β-position relative to the carbonyl group. This substitution imparts unique electronic properties that make it a desirable building block in organic synthesis.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 77063-66-2 | PubChem[1] |

| Molecular Formula | C₃H₅FO | PubChem[1] |

| Molecular Weight | 76.07 g/mol | PubChem[1] |

| Canonical SMILES | C(CF)C=O | PubChem[1] |

| InChI Key | XQNMZKNFKRXLAD-UHFFFAOYSA-N | PubChem[1] |

Common Synonyms:

Physicochemical Properties

The properties of this compound are dictated by the interplay between the polar carbonyl group and the highly electronegative fluorine atom. The following data is based on computed values from authoritative chemical databases.

| Property | Value | Source |

| Molecular Weight | 76.07 g/mol | PubChem[1] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |

| Complexity | 28.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Synthesis and Manufacturing

The most direct and reliable laboratory-scale synthesis of this compound involves the selective oxidation of its corresponding primary alcohol, 3-fluoropropan-1-ol. This precursor is commercially available and serves as a stable starting material.[2][3][4]

Rationale for Synthetic Strategy

The primary challenge in synthesizing an aldehyde from a primary alcohol is preventing over-oxidation to the more thermodynamically stable carboxylic acid. Therefore, the choice of oxidizing agent is critical. Strong, non-selective oxidants such as potassium permanganate or chromic acid are unsuitable. The methodology must employ a mild reagent that facilitates the conversion to the aldehyde and allows for its isolation before further reaction occurs.

Recommended Oxidation Methodologies

Several well-established methods are suitable for this transformation, each with distinct advantages regarding reaction conditions, workup procedures, and scalability.

-

Dess-Martin Periodinane (DMP): A highly reliable and mild oxidant that operates at room temperature with short reaction times and a straightforward workup. It is often the preferred method for small-scale, high-purity syntheses.

-

Swern Oxidation: Utilizes oxalyl chloride or trifluoroacetic anhydride to activate dimethyl sulfoxide (DMSO), followed by quenching with a hindered base like triethylamine. It is highly effective but requires cryogenic temperatures (-78 °C) and careful handling of malodorous byproducts.

-

Pyridinium Chlorochromate (PCC): A classic reagent for this conversion. While effective, it is a chromium(VI)-based oxidant, which presents toxicity and disposal challenges, making it less favorable in modern "green chemistry" contexts.

Experimental Protocol: Dess-Martin Periodinane Oxidation

This protocol provides a self-validating, step-by-step methodology for the synthesis of this compound from 3-fluoropropan-1-ol.

Materials:

-

3-Fluoropropan-1-ol (1.0 eq)

-

Dess-Martin Periodinane (1.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluoropropan-1-ol (1.0 eq) in anhydrous DCM.

-

Addition of Oxidant: Cool the solution to 0 °C using an ice bath. Add Dess-Martin Periodinane (1.1 eq) to the solution in one portion.

-

Reaction Monitoring: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Quenching: Upon completion, dilute the reaction mixture with DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and aqueous Na₂S₂O₃. Stir vigorously until the layers become clear.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Purification: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo at low temperature to yield the crude this compound.

-

Note: Due to the volatility of the aldehyde, care must be taken during solvent removal. Further purification can be achieved via distillation or flash column chromatography if necessary.

-

Synthesis Workflow Diagram

Caption: Oxidation workflow from precursor to final product.

Core Applications in Research and Development

Versatile Fluorinated Synthon

The primary value of this compound lies in its role as a versatile three-carbon building block. The aldehyde functional group is a gateway to a vast array of chemical transformations, allowing for the strategic introduction of the 3-fluoropropyl moiety into more complex molecular scaffolds.

Significance in Medicinal Chemistry

The incorporation of fluorine is a cornerstone of modern drug design, used to enhance a molecule's pharmacological profile.[5][6] Judicious placement of fluorine can improve metabolic stability, modulate lipophilicity and pKa, and enhance binding affinity to biological targets.[6][7][8] this compound provides a direct route to introduce the F-CH₂-CH₂-CH₂- fragment, which can confer these benefits.

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life and bioavailability of a drug candidate.[5]

-

Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which may improve its ability to cross cellular membranes, including the blood-brain barrier.[6]

-

Conformational Control: The steric and electronic effects of fluorine can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation for improved target engagement.[6]

Key Reaction Pathways

Caption: Versatility of this compound in key synthetic reactions.

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, a robust safety assessment must be derived from the known hazards of its functional group (aldehyde) and related organofluorine compounds.

-

General Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood.[9] Avoid inhalation of vapors and contact with skin, eyes, and clothing.[9]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9]

-

Fire and Explosion Hazard: Aldehydes can be flammable. Keep away from heat, sparks, open flames, and other sources of ignition.[9]

-

Toxicity: Aldehydes are often irritants to the respiratory system, skin, and eyes.[2] Some fluorinated organic compounds can release hazardous decomposition products like hydrogen fluoride upon combustion or contact with strong acids.[10][11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.[9] For long-term stability, refrigeration may be recommended.

First Aid:

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[9]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water. Seek immediate medical attention.[9]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20194933, this compound. Retrieved from [Link].

-

ChemBK (2024). 3-Fluoropropanol. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21752649, 3-Chloro-3-fluoropropanal. Retrieved from [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemical Properties and Reactivity of 3-Fluoropropan-1-ol Explained. Retrieved from [Link].

-

LookChem (n.d.). 3-Fluoropropan-1-ol. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17776541, 3-Fluoro-2-methylpropanal. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 68028, 3,3,3-Trifluoropropanal. Retrieved from [Link].

-

Cole-Parmer (n.d.). Material Safety Data Sheet - 1-Bromo-3-fluoropropane. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10464682, 3-(4-Fluorophenyl)-3-oxopropanal. Retrieved from [Link].

-

Central Glass Co., Ltd. (2017). SAFETY DATA SHEET. Retrieved from [Link].

-

PubMed (n.d.). In situ generation of 3,3,3-trifluoropropanal and its use for carbon-carbon bond-forming reactions. Retrieved from [Link].

-

Airgas (2021). SAFETY DATA SHEET. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 68042, 3-Fluoro-1-propanol. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19737126, 3-Fluoropentanal. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54424391, 3-Fluoropropanamide. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17868783, 3-Fluorobutanal. Retrieved from [Link].

-

ScienceDirect (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link].

-

National Center for Biotechnology Information (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link].

-

ResearchGate (n.d.). Tactical Applications of Fluorine in Drug Design and Development. Retrieved from [Link].

-

PubMed (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Retrieved from [Link].

-

Purdue University (n.d.). Fluoroorganic Chemistry - Ramachandran Research Group. Retrieved from [Link].

-

National Center for Biotechnology Information (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Retrieved from [Link].

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 55268054, 3-(4-Fluoro-3-pyridinyl)-3-oxopropanal. Retrieved from [Link].

Sources

- 1. This compound | C3H5FO | CID 20194933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. lookchem.com [lookchem.com]

- 4. 3-FLUOROPROPAN-1-OL | 462-43-1 [chemicalbook.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. researchgate.net [researchgate.net]

- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. cgc-jp.com [cgc-jp.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Stability and Storage of 3-Fluoro-propionaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Fluorination in Aldehydes

3-Fluoro-propionaldehyde is a molecule of significant interest in medicinal chemistry and drug development. The incorporation of a fluorine atom at the β-position to the carbonyl group imparts unique electronic properties that can modulate metabolic stability, binding affinity, and bioavailability of parent drug candidates. However, the very features that make this compound a valuable synthetic building block also contribute to its inherent instability. This guide provides a comprehensive overview of the stability challenges associated with 3-Fluoro-propionaldehyde, offering field-proven insights into its degradation pathways, optimal storage conditions, and analytical methodologies for purity assessment. Understanding these principles is paramount to ensuring the integrity of experimental outcomes and the quality of resulting therapeutic agents.

Part 1: Chemical Stability and Reactivity Profile

The reactivity of 3-Fluoro-propionaldehyde is dominated by the electrophilic nature of the carbonyl carbon and the influence of the adjacent fluorine atom. Several degradation pathways must be considered.

Polymerization: The Dominant Degradation Pathway

Like many low molecular weight aldehydes, 3-Fluoro-propionaldehyde is highly susceptible to polymerization. This can occur via both acid and base-catalyzed mechanisms, leading to the formation of linear polyacetals or cyclic trimers. The presence of trace amounts of water, acid, or base on glassware or in solvents can initiate this process. Fluorinated aldehydes, in particular, can be prone to polymerization, which may manifest as the product becoming viscous or solidifying over time[1]. It is advisable to use scrupulously dry and clean equipment when handling this compound.

Aldol Condensation: A Self-Reaction Cascade

In the presence of a base, aldehydes with α-hydrogens, such as 3-Fluoro-propionaldehyde, can undergo self-condensation reactions. The initial product is a β-hydroxy aldehyde, which can then dehydrate to form an α,β-unsaturated aldehyde. This new unsaturated aldehyde is itself reactive and can participate in further reactions, leading to a complex mixture of byproducts. The electron-withdrawing effect of the fluorine atom can influence the acidity of the α-protons, potentially affecting the rate of this reaction.

Oxidation: The Insidious Conversion to Carboxylic Acid

The aldehyde functional group is readily oxidized to a carboxylic acid. Exposure to atmospheric oxygen is often sufficient to cause this degradation, especially in the presence of light or trace metal impurities. This oxidative degradation is a common issue with many aldehydes and results in the formation of 3-fluoropropionic acid as an impurity[1].

Figure 1: Primary degradation pathways for 3-Fluoro-propionaldehyde.

Part 2: Recommended Storage and Handling Protocols

Given its reactivity, stringent storage and handling procedures are essential to maintain the purity and stability of 3-Fluoro-propionaldehyde.

Storage Conditions

Proper storage is the first line of defense against degradation. The following table summarizes the recommended conditions based on best practices for volatile and reactive aldehydes, as well as fluorinated organic compounds[2][3].

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Reduces the rate of polymerization, oxidation, and aldol condensation. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation by atmospheric oxygen. |

| Container | Amber Glass Bottle with PTFE-lined Cap | Protects from light, which can catalyze oxidation, and provides an inert sealing surface. |

| Purity | Use freshly purified or newly purchased material | Minimizes the presence of acidic or basic impurities that can catalyze degradation. |

| Additives | Consider adding a radical inhibitor (e.g., BHT, 100-200 ppm) for long-term storage | Inhibits radical-initiated polymerization and oxidation[1]. |

Handling Procedures

Safe and effective handling requires minimizing exposure to air, moisture, and contaminants.

-

Inert Atmosphere: All transfers and manipulations of 3-Fluoro-propionaldehyde should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

-

Dry Glassware: All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum) to remove adsorbed water, which can initiate polymerization.

-

Purification: If the aldehyde shows signs of degradation (e.g., increased viscosity, presence of solid material, or impurities by NMR/GC), purification is necessary. Distillation under reduced pressure is a common method. The addition of a non-volatile inhibitor like BHT to the distillation flask is recommended to prevent polymerization during heating[1]. Another effective purification technique for removing acidic impurities is to wash with a saturated sodium bicarbonate solution, followed by water and brine, then drying over an anhydrous salt like magnesium sulfate[1]. A bisulfite adduct formation and subsequent regeneration can also be an effective purification method for aldehydes[4].

-

Personal Protective Equipment (PPE): Always handle 3-Fluoro-propionaldehyde in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (nitrile is a good starting point, but consult manufacturer data), safety goggles, and a lab coat[2].

Part 3: Analytical Methods for Stability Assessment

Regularly assessing the purity of 3-Fluoro-propionaldehyde is crucial. The following are recommended analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity of volatile compounds like 3-Fluoro-propionaldehyde and identifying degradation products.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of 3-Fluoro-propionaldehyde (e.g., 1 mg/mL) in a dry, inert solvent such as dichloromethane or diethyl ether.

-

Instrumentation:

-

Column: A mid-polarity column (e.g., DB-624 or equivalent) is a good starting point.

-

Inlet: Use a split/splitless inlet, with a split ratio appropriate for the concentration (e.g., 50:1).

-

Oven Program: Start at a low temperature (e.g., 40°C) and ramp to a higher temperature (e.g., 250°C) to elute potential higher-boiling degradation products.

-

Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 30-300.

-

-

Data Analysis: The pure compound will have a characteristic retention time and mass spectrum. Look for peaks corresponding to the carboxylic acid, aldol adducts, and potentially cyclic trimers. While molecular ions of fluorinated compounds can sometimes be weak or absent in EI, characteristic fragmentation patterns can aid in identification[5].

High-Performance Liquid Chromatography (HPLC) with UV Detection

For less volatile degradation products like polymers, HPLC can be a useful technique. Since the aldehyde itself lacks a strong chromophore, derivatization is often necessary for sensitive detection.

Experimental Protocol: HPLC Analysis with DNPH Derivatization

-

Derivatization: React a known amount of the 3-Fluoro-propionaldehyde sample with a solution of 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium (e.g., acetonitrile with a catalytic amount of sulfuric acid). This reaction forms a stable, UV-active hydrazone.

-

Instrumentation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile is a common mobile phase system.

-

Detector: A UV detector set to the wavelength of maximum absorbance for the DNPH derivative (typically around 360 nm).

-

-

Data Analysis: The derivatized 3-Fluoro-propionaldehyde will have a specific retention time. The appearance of new peaks over time in a stability study would indicate the formation of degradation products. This method is highly sensitive for aldehydes and ketones[6].

Part 4: Designing a Stability Study

To quantitatively assess the stability of 3-Fluoro-propionaldehyde under specific laboratory conditions, a well-designed stability study is essential.

Experimental Workflow: Accelerated Stability Study

-

Sample Preparation: Aliquot freshly purified 3-Fluoro-propionaldehyde into several vials under an inert atmosphere.

-

Condition Exposure: Store the vials under a matrix of conditions to be tested (e.g., different temperatures, exposure to light vs. dark, presence vs. absence of an inhibitor).

-

Time-Point Analysis: At predetermined time points (e.g., 0, 1 week, 1 month, 3 months), remove a vial from each condition.

-

Analytical Testing: Analyze the sample using a validated method (e.g., GC-MS or HPLC as described above) to determine the purity and identify any degradation products.

-

Data Evaluation: Plot the percentage of remaining 3-Fluoro-propionaldehyde against time for each condition to determine the degradation rate.

Figure 2: Workflow for a typical stability study of 3-Fluoro-propionaldehyde.

Conclusion

References

-

Ma, J. A., & Cahard, D. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(23), 6447-6458. [Link]

-

Ellis, D. A., Mabury, S. A., Martin, J. W., & Muir, D. C. G. (2004). Degradation of Fluorotelomer Alcohols: A Likely Atmospheric Source of Perfluorinated Carboxylic Acids. Environmental Science & Technology, 38(14), 3316–3321. [Link]

-

Li, X., et al. (2024). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Organic Letters. [Link]

-

Maulide, N., et al. (2019). α-Fluorination of carbonyls with nucleophilic fluorine. Nature Chemistry, 11(4), 334-340. [Link]

-

Beeson, T. D., & MacMillan, D. W. C. (2005). Enantioselective Organocatalytic α-Fluorination of Aldehydes. Journal of the American Chemical Society, 127(24), 8826–8828. [Link]

-

Britton, R., et al. (2015). A convenient synthesis of enantioenriched α-haloaldehydes. Organic Chemistry Frontiers. [Link]

-

Burkart, M. D., et al. (2001). On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates. Organic Letters, 3(3), 425-428. [Link]

-

Qu, J. P., et al. (2025). Photocatalytic α-nucleophilic fluorination of α,β-unsaturated carbonyl compounds. Chemical Science. [Link]

-

O'Hagan, D., et al. (2001). Isolation of an Aldehyde Dehydrogenase Involved in the Oxidation of Fluoroacetaldehyde to Fluoroacetate in Streptomyces cattleya. Journal of Biological Chemistry, 276(47), 44441-44448. [Link]

-

Drennan, G. A., & Matula, R. A. (1967). GAS CHROMATOGRAPHIC SEPARATION OF CARBONYL FLUORIDE AND CARBON DIOXIDE. Defense Technical Information Center. [Link]

-

MacMillan, D. W. C. (2005). Enantioselective Organocatalytic R-Fluorination of Aldehydes. Macmillan Group Meeting. [Link]

-

Spickett, C. M., & Pitt, A. R. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Antioxidants, 8(6), 175. [Link]

-

JEOL Ltd. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL Ltd. [Link]

-

Key, B. D., Howell, R. D., & Criddle, C. S. (1997). Biodegradation of fluorinated alkyl substances. Environmental Science & Technology, 31(9), 2445-2454. [Link]

-

Ramachandran, P. V. (n.d.). Fluoroorganic Chemistry. Purdue University. [Link]

-

Reddit. (2015). Purifying aldehydes?. r/chemistry. [Link]

-

The Proper Storage and Handling of Volatile Analytical Standards. (n.d.). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Carbonic chloride fluoride. In NIST Chemistry WebBook. Retrieved from [Link]

-

Keika Ventures. (n.d.). Aldehyde, Screening. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. Retrieved from [Link]

-

Maulide, N., et al. (2019). α-Fluorination of carbonyls using nucleophilic fluorine. Nature Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 4. reddit.com [reddit.com]

- 5. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]

- 6. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Conformational Landscape of 3-Fluoropropanal: A Theoretical and Spectroscopic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational preferences of small, flexible molecules are of paramount importance in understanding their chemical reactivity, spectroscopic properties, and biological activity. 3-Fluoropropanal (C₃H₅FO), a simple halogenated aldehyde, presents a fascinating case study in the interplay of steric and electronic effects that govern its three-dimensional structure. This technical guide provides a comprehensive exploration of the theoretical and experimental methodologies employed to elucidate the conformational landscape of this compound. We delve into the intricacies of ab initio and Density Functional Theory (DFT) calculations, detailing the process of identifying stable conformers and mapping the potential energy surface. Furthermore, we explore the crucial role of gas-phase spectroscopic techniques, namely microwave and infrared spectroscopy, in validating and refining theoretical predictions. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to conduct and interpret conformational analyses of flexible molecules.

Introduction: The Significance of Molecular Conformation

The biological and chemical properties of a molecule are not solely determined by its atomic composition and connectivity, but are profoundly influenced by its three-dimensional arrangement in space. Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds.[1][2] For flexible molecules like this compound, the relative energies of these conformers and the barriers to their interconversion dictate the molecule's overall behavior. In drug development, for instance, the specific conformation of a ligand that binds to a biological target is a critical determinant of its efficacy. Therefore, a thorough understanding of the conformational landscape is a prerequisite for rational molecular design and the prediction of chemical properties.

This compound serves as an excellent model system for studying the conformational effects of a highly electronegative substituent on a flexible aliphatic chain. The presence of the fluorine atom introduces intriguing stereoelectronic interactions, such as gauche effects and intramolecular hydrogen bonding, which can significantly influence the relative stability of different conformers.[3] This guide will navigate the theoretical and experimental pathways to unraveling these conformational intricacies.

Theoretical Investigations: Mapping the Potential Energy Surface

Computational chemistry provides a powerful toolkit for exploring the conformational space of molecules.[4] By solving the Schrödinger equation for a given molecular geometry, we can calculate its energy and other properties. By systematically varying the dihedral angles that define the molecular conformation, we can construct a potential energy surface (PES) that reveals the low-energy conformers (minima on the PES) and the transition states for their interconversion (saddle points on the PES).[5][6]

Identifying the Conformers of this compound

Early theoretical work on this compound employed ab initio calculations to probe its conformational preferences. A key study, "Conformational analysis and structural stability of 3-fluoropropanals," investigated the molecule using 3-21G, 3-21G, and 6-31G basis sets.[7] This research predicted the existence of several conformers, arising from rotations around the C1-C2 and C2-C3 bonds. The nomenclature for these conformers describes the dihedral angles of the F-C-C-C and C-C-C=O fragments. The study concluded that the trans-cis conformer is the most stable arrangement for this compound.[7] In this conformation, the fluorine atom and the carbonyl group are on opposite sides of the carbon backbone (trans), while the C-C-C=O dihedral angle is such that the oxygen atom is cis with respect to the C1-C2 bond. The stability of this conformer is attributed to favorable dipolar interactions.[7]

Computational Methodologies: A Practical Workflow

The choice of computational method and basis set is crucial for obtaining accurate and reliable results. Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost.[8][9] A typical DFT workflow for conformational analysis is outlined below:

Experimental Protocol: DFT Conformational Analysis Workflow

-

Initial Structure Generation:

-

Geometry Optimization:

-

Optimize the geometry of each generated conformer using a DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-311++G(d,p)).[8][11] The "Opt" and "Freq" keywords in Gaussian input files are used for optimization and subsequent frequency calculations.[11]

-

The choice of functional and basis set should be validated against experimental data or higher-level ab initio calculations where possible. For halogenated compounds, the inclusion of diffuse and polarization functions in the basis set is important for accurately describing the electron distribution.[2][12]

-

-

Frequency Analysis:

-

Perform a vibrational frequency calculation for each optimized structure.

-

Confirm that each optimized geometry corresponds to a true minimum on the potential energy surface by ensuring the absence of imaginary frequencies. A transition state will have exactly one imaginary frequency.

-

-

Energy Analysis:

-

Calculate the relative electronic energies of all stable conformers.

-

To obtain more accurate relative free energies at a given temperature, include zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energies.

-

-

Potential Energy Surface Scanning:

-

To map the interconversion pathways between conformers, perform a relaxed potential energy surface scan by systematically rotating around the key dihedral angles (C1-C2 and C2-C3 bonds).

-

This allows for the identification of transition state structures and the calculation of rotational energy barriers.[13]

-

Experimental Validation: The Spectroscopic Fingerprint

While theoretical calculations provide invaluable insights into the conformational landscape, experimental validation is essential to confirm the accuracy of the predictions. Gas-phase spectroscopic techniques, which probe molecules in an isolated environment free from intermolecular interactions, are particularly well-suited for this purpose.[14]

Microwave Spectroscopy: A High-Resolution Probe of Molecular Geometry

Microwave spectroscopy measures the absorption of microwave radiation by a molecule, which corresponds to transitions between its quantized rotational energy levels.[15] The rotational spectrum is exquisitely sensitive to the molecule's moments of inertia, which are in turn determined by its precise three-dimensional structure. Each conformer of this compound will have a unique set of rotational constants (A, B, and C), leading to a distinct rotational spectrum.[16]

Experimental Protocol: Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy

-

Sample Introduction: The this compound sample is introduced into a high-vacuum chamber, often seeded in an inert carrier gas like neon or argon. A pulsed nozzle is used to generate a supersonic expansion, which cools the molecules to very low rotational and vibrational temperatures.[17][18]

-

Microwave Excitation: A short, high-power pulse of microwave radiation, known as a "chirp," which sweeps across a broad frequency range (e.g., 2-18 GHz), is broadcast into the vacuum chamber.[19][20] This pulse excites a coherent superposition of rotational states in all polar molecules within the chamber.

-

Free Induction Decay (FID) Detection: After the excitation pulse, the coherently rotating molecules emit a faint microwave signal known as the Free Induction Decay (FID). This signal is detected by a sensitive antenna.[21]

-

Fourier Transformation: The time-domain FID signal is digitized and then converted into a frequency-domain spectrum via a Fourier transform. This spectrum reveals the rotational transition frequencies of all conformers present in the sample.[20]

-

Spectral Analysis: The observed rotational transitions are assigned to specific conformers by comparing the experimentally determined rotational constants with those calculated theoretically for the predicted stable geometries.

Infrared Spectroscopy: Probing Vibrational Modes

Infrared (IR) spectroscopy measures the absorption of infrared radiation, which excites the vibrational modes of a molecule.[22] Each conformer of this compound will have a unique set of vibrational frequencies, leading to a distinct IR spectrum.[23] Gas-phase IR spectroscopy is particularly useful for conformational analysis as it can resolve the fine rotational structure associated with each vibrational band.[10]

Experimental Protocol: Gas-Phase Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A gaseous sample of this compound is introduced into a gas cell with a long path length to ensure sufficient absorption.[22]

-

IR Radiation Source: A broadband infrared source is used to irradiate the sample.[17]

-

Interferometer: The infrared beam passes through an interferometer (typically a Michelson interferometer), which modulates the light and produces an interferogram.[17]

-

Detection: The interferogram is detected and digitized.

-

Fourier Transformation: A Fourier transform is applied to the interferogram to obtain the infrared spectrum.[22]

-

Spectral Analysis: The observed vibrational bands are assigned to specific conformers by comparing the experimental frequencies with those calculated theoretically. The C=O stretching frequency in aldehydes is typically found in the range of 1740-1720 cm⁻¹, while C-F stretching vibrations appear in the 1400-1000 cm⁻¹ region.[24] The precise positions of these bands can be sensitive to the molecular conformation.

Synthesis of Theory and Experiment: A Coherent Picture

The true power of conformational analysis lies in the synergy between theoretical calculations and experimental observations. Theoretical predictions guide the design and interpretation of spectroscopic experiments, while experimental data provide the ultimate benchmark for the accuracy of the computational models.

Conclusion and Future Directions

The conformational analysis of this compound provides a clear illustration of how modern computational and spectroscopic techniques can be integrated to achieve a detailed understanding of molecular structure and energetics. The theoretical prediction of the trans-cis conformer as the dominant species, driven by favorable dipolar interactions, highlights the subtle interplay of forces that govern molecular shape.

Future research in this area could involve the use of higher-level ab initio methods, such as coupled-cluster theory, to further refine the calculated energies and structures.[12] Additionally, the investigation of the conformational landscape of this compound in different solvent environments, both computationally and experimentally, would provide valuable insights into the role of intermolecular interactions in modulating conformational preferences. Such studies are of direct relevance to the fields of drug design and materials science, where understanding and controlling molecular conformation is a key to success.

References

-

Alsenoy, C. V., & Schäfer, L. (1994). Conformational analysis and structural stability of 3-fluoropropanals. Journal of Molecular Structure: THEOCHEM, 314(3), 301-309. [Link]

-

Pate, B. H. (2008). A broadband Fourier transform microwave spectrometer based on chirped pulse excitation. Review of Scientific Instruments, 79(5), 053103. [Link]

-

Oldham, J. M., Abeysekera, C., Joalland, B., Zack, L. N., Prozument, K., Sims, I. R., Park, G. B., Field, R. W., & Suits, A. G. (2014). A chirped-pulse Fourier-transform microwave/pulsed uniform flow spectrometer. II. Performance and applications for reaction dynamics. The Journal of Chemical Physics, 141(22), 224202. [Link]

-

Pate, B. H. (2011). Two-Dimensional Chirped-Pulse Fourier Transform Microwave Spectroscopy. The Journal of Physical Chemistry A, 115(33), 8895-8905. [Link]

-

Specac Ltd. (n.d.). Analyzing gases by FTIR. [Link]

-

Lesarri, A., & Pate, B. H. (2007). Chirped-pulse fourier transform microwave spectroscopy: A new technique for rapid identification of chemical agents. Request PDF. [Link]

-

Bursch, M., Mewes, J.-M., Hansen, A., & Grimme, S. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(33), e202205735. [Link]

-

Riley, K. E., & Hobza, P. (2009). Ab Initio Calculations on Halogen-Bonded Complexes and Comparison With Density Functional Methods. Journal of computational chemistry, 30(6), 935-44. [Link]

-

Bursch, M., Mewes, J.-M., Hansen, A., & Grimme, S. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie (International ed. in English), 61(33), e202205735. [Link]

-

Bao, J. L., & Truhlar, D. G. (2020). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. Journal of chemical theory and computation, 16(1), 343-353. [Link]

-

Arini Qurrata A'yun. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [https://medium.com/@arin qurrataayun/mastering-dft-calculations-a-step-by-step-guide-using-gaussian-program-9b7a4b8a5a7c]([Link] qurrataayun/mastering-dft-calculations-a-step-by-step-guide-using-gaussian-program-9b7a4b8a5a7c)

-

Welsh, W. J. (2001). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. [Link]

-

Quora. (2017). What is the difference between ab initio calculations and DFT? [Link]

-

Innovatech Labs. (2023). The Basics of FTIR Spectroscopy: An Industry Guide. [Link]

-

Zeyrek, C. T., Koçak, S. B., Ünver, H., & Celik, O. (2015). Comparison of the experimental and calculated FT-IR spectra of the investigated compound. ResearchGate. [Link]

-

Unknown. (n.d.). Microwave (Rotational) Spectroscopy. Unknown Source. [Link]

-

Chemistry For Everyone. (2025). Can FTIR Spectroscopy Be Used For Gas Analysis? - Chemistry For Everyone. YouTube. [Link]

-

Bailey, W. C., Powoski, R. A., & Cooke, S. A. (2012). Calculated and experimental rotational spectra of 3,3,3-trifluoro- and 2,2,3,3-tetrafluoropropionyl chloride. Journal of Molecular Spectroscopy, 273, 1-5. [Link]

-

Gordy, W., & Cook, R. L. (1970). A Table of Rotational Constants of Symmetric Top Molecules Giving Rise to Microwave Spectra. Journal of Physical and Chemical Reference Data, 1(4), 845-863. [Link]

-

Organic Chemistry Tutor. (2020). Conformational Energy Calculation using Newman Projections. YouTube. [Link]

-

ResearchGate. (2022). Ab initio or DFT? [Link]

-

Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-10. [Link]

-

Poole, W. G., Peron, F., Fox, S. J., Wells, N., Skylaris, C.-K., Essex, J. W., Kuprov, I., & Linclau, B. (2024). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of organic chemistry, 89(12), 8789-8803. [Link]

-

LibreTexts Chemistry. (2025). Microwave Rotational Spectroscopy. [Link]

-

MedSchoolCoach. (2020). Conformational Isomers | MCAT Organic Chemistry Prep. YouTube. [Link]

-

WizePrep. (2022). What are Conformational Isomers and How to Draw Them? | Organic Chemistry. YouTube. [Link]

-

Wikipedia. (n.d.). Rotational spectroscopy. [Link]

-

Riley, K. E., & Hobza, P. (2013). Comparison of hydrogen bonds, halogen bonds, CH⋯π interactions, and CX⋯π interactions using high-level ab initio methods. Journal of chemical theory and computation, 9(1), 221-30. [Link]

-

Unknown. (n.d.). Table of Characteristic IR Absorptions. Unknown Source. [Link]

-

Cole, D. J., & Hirst, J. D. (2024). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Journal of the American Chemical Society. [Link]

-

Durig, J. R., Geyer, T. J., Little, T. S., & Durig, D. T. (1988). Vibrational assignment and conformational equilibrium for 3-fluoropropene based on ab initio calculations and high resolution far-infrared spectroscopy. Journal of Molecular Structure, 172, 165-181. [Link]

-

LibreTexts Chemistry. (2024). 3.7: Conformations of Other Alkanes. [Link]

-

Unknown. (n.d.). Conformational energy analysis Objective. Unknown Source. [Link]

Sources

- 1. Perfluoropropionic Acid (CF3CF2C(O)OH): Three Conformations and Dimer Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chalcogen bonds: Hierarchical ab initio benchmark and density functional theory performance study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformational Analysis of 1,3-Difluorinated Alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. tau.ac.il [tau.ac.il]

- 7. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. medium.com [medium.com]

- 12. Ab initio calculations on halogen-bonded complexes and comparison with density functional methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Rotational spectroscopy - Wikipedia [en.wikipedia.org]

- 16. A Table of Rotational Constants of Symmetric Top Molecules Giving Rise to Microwave Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chirped-pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy | Chemistry | Harvey Mudd College [hmc.edu]

- 18. pubs.aip.org [pubs.aip.org]

- 19. pubs.aip.org [pubs.aip.org]

- 20. Bettina Heyne [hera.ph1.uni-koeln.de]

- 21. researchgate.net [researchgate.net]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. m.youtube.com [m.youtube.com]

- 24. uanlch.vscht.cz [uanlch.vscht.cz]

An In-Depth Technical Guide to 3-Fluoropropanal: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract